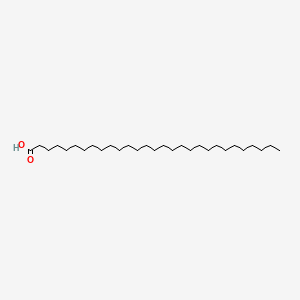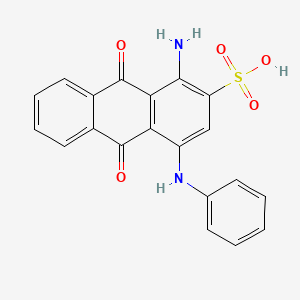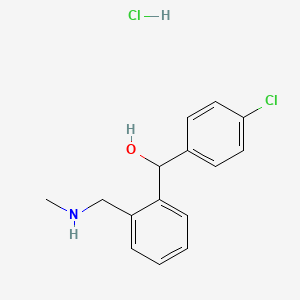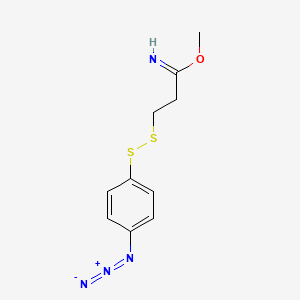
Methyl 3-((4-azidophenyl)dithio)propionimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((4-azidophenyl)dithio)propionimidate is a reversible, heterobifunctional cross-linking reagent. It is primarily used in biochemical research for the specific labeling of ligand-binding receptors with photoreactive ligands . This compound is known for its ability to form covalent bonds with biological molecules, making it a valuable tool in the study of protein interactions and receptor mapping .
Vorbereitungsmethoden
The synthesis of Methyl 3-((4-azidophenyl)dithio)propionimidate involves a series of chemical reactions. One common method includes the reaction of p-azidophenyl disulfide with methyl 3-mercaptopropionate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified using chromatographic techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Methyl 3-((4-azidophenyl)dithio)propionimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form thiols or disulfides.
Substitution: The azido group can participate in substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((4-azidophenyl)dithio)propionimidate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 3-((4-azidophenyl)dithio)propionimidate involves the formation of covalent bonds with target molecules. The azido group can be activated by light to form a highly reactive nitrene intermediate, which then reacts with nearby molecules to form a covalent bond . This property makes it an effective tool for cross-linking and labeling proteins. The molecular targets and pathways involved include ligand-binding receptors and other proteins of interest .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-((4-azidophenyl)dithio)propionimidate is unique due to its reversible cross-linking capability and photoreactive properties. Similar compounds include:
Ethyl 3-((p-azidophenyl)dithio)propionimidate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 3-((p-azidophenyl)dithio)propionate: Lacks the imidate group, affecting its reactivity and applications.
Methyl 3-((p-azidophenyl)dithio)propionamide: Contains an amide group, which alters its chemical properties and uses.
These compounds share similar functionalities but differ in their specific applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
63958-36-1 |
|---|---|
Molekularformel |
C10H12N4OS2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
methyl 3-[(4-azidophenyl)disulfanyl]propanimidate |
InChI |
InChI=1S/C10H12N4OS2/c1-15-10(11)6-7-16-17-9-4-2-8(3-5-9)13-14-12/h2-5,11H,6-7H2,1H3 |
InChI-Schlüssel |
YCXSYMVGMXQYNT-UHFFFAOYSA-N |
SMILES |
COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-] |
Kanonische SMILES |
COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-] |
Synonyme |
methyl 3-((4-azidophenyl)dithio)propionimidate methyl 3-((p-azidophenyl)dithio)propionimidate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[2-[[6-Amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxy-2-oxolanyl]-2-purinyl]amino]ethyl]phenyl]propanoic acid](/img/structure/B1217416.png)

![N-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B1217419.png)
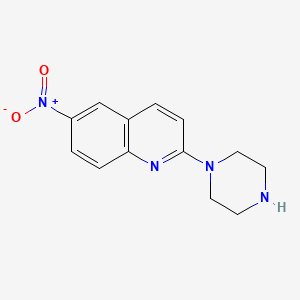

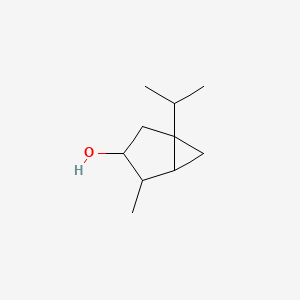
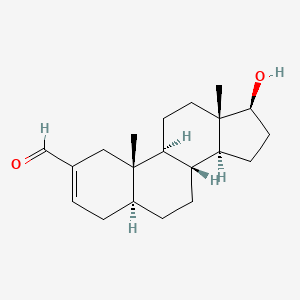
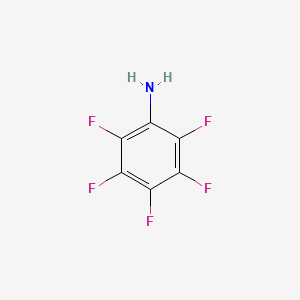
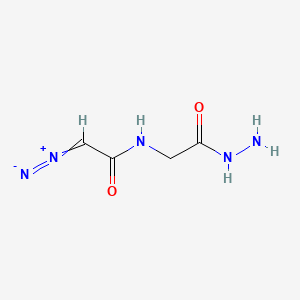

![7-Hydroxy-8-[(4-sulphonaphthyl)azo]naphthalene-1,3-disulphonic acid](/img/structure/B1217429.png)
